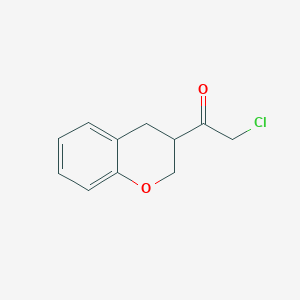
2-Chloro-6-(pyrrolidin-3-YL)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(pyrrolidin-3-YL)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group at the 2-position and a pyrrolidinyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(pyrrolidin-3-YL)pyridine typically involves the reaction of 2-chloropyridine with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where pyrrolidine displaces a leaving group (such as a halide) on the pyridine ring. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-(pyrrolidin-3-YL)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The pyrrolidinyl group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of bases like potassium phosphate (K3PO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-Chloro-6-(pyrrolidin-3-YL)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(pyrrolidin-3-YL)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as neurotransmitter receptors or enzymes, to exert its effects. The pyrrolidinyl group can enhance the compound’s binding affinity and selectivity for these targets, while the chloro group can influence its metabolic stability and pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine
- 2-Chloro-6-(morpholin-4-yl)pyridine
- 2-Chloro-6-(piperidin-1-yl)pyridine
Uniqueness
2-Chloro-6-(pyrrolidin-3-YL)pyridine is unique due to the specific positioning of the chloro and pyrrolidinyl groups, which can significantly influence its chemical reactivity and biological activity. The pyrrolidinyl group provides a distinct three-dimensional structure that can enhance interactions with biological targets, making it a valuable scaffold in drug design.
Propiedades
Fórmula molecular |
C9H11ClN2 |
|---|---|
Peso molecular |
182.65 g/mol |
Nombre IUPAC |
2-chloro-6-pyrrolidin-3-ylpyridine |
InChI |
InChI=1S/C9H11ClN2/c10-9-3-1-2-8(12-9)7-4-5-11-6-7/h1-3,7,11H,4-6H2 |
Clave InChI |
HEORAKFHYSLDTJ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1C2=NC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


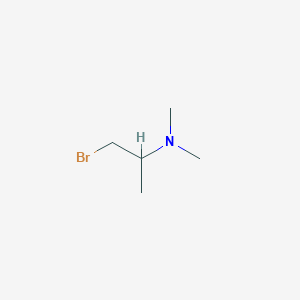

![Spiro[3.3]heptane-2-methanol, 2-(4-methylbenzenesulfonate)](/img/structure/B13559232.png)
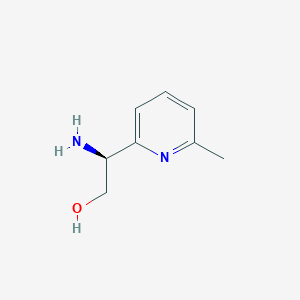
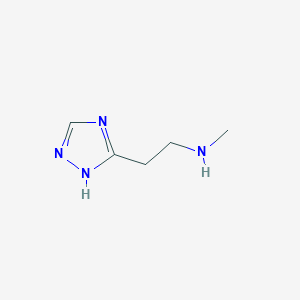
![5-Chloro-2-({[2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-5-yl]methyl}sulfanyl)-1,3-benzoxazole](/img/structure/B13559253.png)
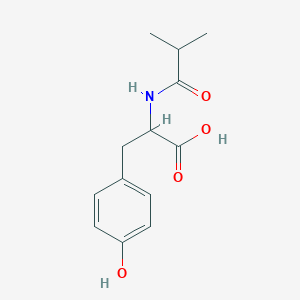
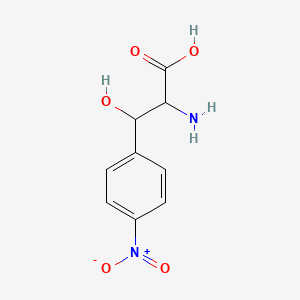

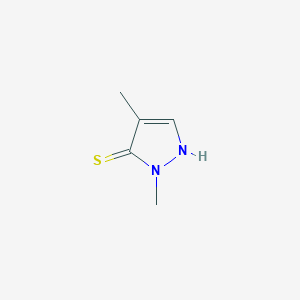
![7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13559294.png)

